molecular formula C11H17NO B1470970 (2-Methyl-4-propoxyphenyl)methanamine CAS No. 1494527-05-7

(2-Methyl-4-propoxyphenyl)methanamine

Cat. No.: B1470970
CAS No.: 1494527-05-7
M. Wt: 179.26 g/mol
InChI Key: OGNCHXHDJGOEHL-UHFFFAOYSA-N
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Description

(2-Methyl-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenemethanamine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the benzene ring. This compound is of interest in various fields, including pharmaceuticals and chemical research .

Properties

IUPAC Name

(2-methyl-4-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7H,3,6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCHXHDJGOEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-propoxyphenyl)methanamine typically involves the alkylation of 2-methyl-4-hydroxybenzaldehyde followed by reductive amination. The reaction conditions often include the use of alkyl halides and reducing agents such as sodium borohydride or lithium aluminum hydride. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of (2-Methyl-4-propoxyphenyl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted aromatic compounds .

Scientific Research Applications

(2-Methyl-4-propoxyphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-ethoxyphenyl)methanamine
  • (2-Methyl-4-butoxyphenyl)methanamine
  • (2-Methyl-4-isopropoxyphenyl)methanamine

Uniqueness

(2-Methyl-4-propoxyphenyl)methanamine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The presence of the propoxy group may enhance its lipophilicity, affecting its interaction with biological membranes and targets .

Biological Activity

(2-Methyl-4-propoxyphenyl)methanamine, also known as (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a methanamine functional group attached to a propoxy-substituted aromatic ring. The presence of the propoxy group enhances the lipophilicity of the molecule, which may influence its biological interactions and membrane permeability. This structural characteristic is crucial for its activity as an antagonist in various neurotransmitter systems.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
(2-Methyl-4-propoxyphenyl)methanaminePropoxy group; methanamine functional groupAntagonist in neurotransmitter systems
2-Methyl-6-phenylethynylpyridinePyridine ring; acts on mGluR5 receptorsAntagonist activity in neuropharmacology
3-(4-Methoxyphenyl)propan-1-amineSimilar amine structure; different substituentsPotential antidepressant effects
4-(2-Aminoethyl)phenolAmino group on phenolic structureInvolved in neurotransmitter modulation

The mechanism by which (2-Methyl-4-propoxyphenyl)methanamine exerts its effects involves interaction with specific molecular targets such as receptors and enzymes. It acts primarily as an antagonist at serotonin receptors, particularly the 5-HT2A subtype. This interaction modulates various physiological processes, including mood regulation, pain perception, and metabolic pathways.

Key Mechanisms:

  • Receptor Interaction : The compound binds to serotonin receptors, inhibiting their activity and altering downstream signaling pathways.
  • Enzyme Modulation : It may also influence enzyme activities involved in neurotransmitter metabolism, contributing to its pharmacological effects.

Biological Activity and Therapeutic Potential

Research indicates that (2-Methyl-4-propoxyphenyl)methanamine exhibits promising biological activities that could be leveraged for therapeutic applications:

  • Neuropharmacology : As an antagonist at serotonin receptors, it holds potential for treating mood disorders and anxiety-related conditions.
  • Pain Management : Its modulation of neurotransmitter systems suggests potential applications in analgesia.
  • Antidepressant Properties : Preliminary studies indicate that it may possess antidepressant-like effects through its action on monoamine systems.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Methyl-4-propoxyphenyl)methanamine:

  • A study investigating the effects of similar compounds on serotonin receptor modulation demonstrated significant alterations in behavior associated with anxiety and depression in animal models.
  • Another research effort focused on enzyme inhibition related to pain pathways found that compounds with similar structures showed promise as analgesics.

Table 2: Research Findings on Related Compounds

Study ReferenceCompound StudiedKey Findings
Moulignier et al., Rev. Neurol. (1994)Various serotonin antagonistsSignificant effects on pain perception
Patel et al., 2008BenzothiazepinesPotent inhibitors of malaria parasite growth
Painter et al., 2007Tetracyclic compoundsIdentified novel antimalarial drug templates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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